molecular formula C17H17NO5S2 B2477014 (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 307539-02-2

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2477014
M. Wt: 379.45
InChI Key: NNTUJRWGQQXXRI-ZROIWOOFSA-N
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Description

The compound you’re asking about seems to be a derivative of benzo[d][1,3]dioxol-5-ylmethylene . This group is often used in the synthesis of various organic compounds, including pharmaceuticals .


Synthesis Analysis

In one study, a related compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The synthesized compounds were tested for their reactivity. For instance, BDMMBSH was used for the detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their synthesis and characterization processes. For instance, the yield, solubility, and crystallization conditions provide some insight into their physical properties .

Scientific Research Applications

Anticancer Properties

One notable application of compounds related to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is in the field of cancer research. These compounds have shown varying degrees of anticancer activity. For instance, a study found weak to medium anticancer activity in certain cell lines, such as SNB-75 of CNS Cancer and UO-31 of Renal cancer (Horishny et al., 2021). Another research reported the synthesis of Leucettamine B analogs, including a derivative with significant potential against tumor cells (Hsu et al., 2020).

Antimicrobial Activity

These compounds also exhibit antimicrobial properties. A series of derivatives were synthesized and showed good to moderate activity against various bacterial strains, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Additionally, another study highlighted the synthesis of compounds with enhanced antibacterial potency against various bacteria, including resistant strains (Horishny et al., 2022).

Aldose Reductase Inhibition

Compounds structurally related to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have been studied for their aldose reductase inhibitory activity. One study demonstrated potent inhibition, with some compounds being more efficacious than the clinically used epalrestat (Kučerová-Chlupáčová et al., 2020).

Fluorescent Chemical Sensor

A derivative of this compound class was synthesized and characterized for its selective fluorescence quenching effect on Co2+, indicating its potential as a fluorescent chemical sensor (Li Rui-j, 2013).

properties

IUPAC Name

6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c19-15(20)4-2-1-3-7-18-16(21)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,1-4,7,10H2,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTUJRWGQQXXRI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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